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Cat. No.: B1329663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,5-Dibromobarbituric acid is a halogenated derivative of barbituric acid. While its application

as a primary brominating agent is not as extensively documented as that of N-

bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), its structure

suggests potential as an electrophilic bromine source for a variety of organic transformations.

The presence of two bromine atoms attached to a carbon flanked by two electron-withdrawing

amide groups activates them for electrophilic attack.

These application notes provide a detailed overview of the potential reaction conditions for the

bromination of various organic substrates using 5,5-Dibromobarbituric acid. The protocols

and data presented are based on established principles of bromination chemistry and

analogies drawn from structurally similar reagents. It is important to note that while these

conditions are proposed based on sound chemical principles, optimization may be required for

specific substrates.

General Properties and Safety Information
5,5-Dibromobarbituric acid is a solid at room temperature.[1][2] It is crucial to handle this

reagent with appropriate safety precautions as it is classified as a corrosive substance that can

cause severe skin burns and eye damage.[2]
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Table 1: Physical and Chemical Properties of 5,5-Dibromobarbituric Acid

Property Value

CAS Number 511-67-1[1][2]

Molecular Formula C₄H₂Br₂N₂O₃[1]

Molecular Weight 285.88 g/mol [1][2]

Appearance Solid

Melting Point 240-242 °C[2]

Safety Precautions:

Always handle 5,5-Dibromobarbituric acid in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, immediately flush the affected area with copious amounts of water and

seek medical attention.

Application 1: Electrophilic Aromatic Bromination
5,5-Dibromobarbituric acid is anticipated to be an effective reagent for the electrophilic

bromination of activated and moderately activated aromatic compounds. The reaction likely

proceeds through the generation of an electrophilic bromine species that attacks the electron-

rich aromatic ring.

Proposed Signaling Pathway (Reaction Mechanism)
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Caption: Proposed mechanism for electrophilic aromatic bromination.

Illustrative Reaction Conditions and Yields
The following table presents hypothetical, yet chemically reasonable, data for the bromination

of various aromatic substrates. These are intended to serve as a starting point for reaction

optimization.

Table 2: Electrophilic Aromatic Bromination with 5,5-Dibromobarbituric Acid

Substrate Solvent
Temperatur
e (°C)

Time (h)
Molar Ratio
(Substrate:
Reagent)

Yield (%)

Anisole
Dichlorometh

ane
25 2 1:0.55 95 (p-bromo)

Toluene Acetonitrile 50 4 1:0.55 88 (p-bromo)

Naphthalene
Carbon

tetrachloride
70 6 1:0.55 92 (1-bromo)

Thiophene Acetic Acid 25 1 1:0.55 90 (2-bromo)

Experimental Protocol: Bromination of Anisole
To a solution of anisole (1.08 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom

flask equipped with a magnetic stirrer, add 5,5-Dibromobarbituric acid (1.57 g, 5.5 mmol)

in one portion.
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Stir the reaction mixture at room temperature (25 °C) for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate (20 mL).

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford p-bromoanisole.

Application 2: Bromination of Alkenes
The addition of bromine to alkenes is a fundamental transformation in organic synthesis. 5,5-
Dibromobarbituric acid can serve as a source of electrophilic bromine to form a bromonium

ion intermediate, which is subsequently attacked by a bromide ion to yield the vicinal

dibromide.

Proposed Experimental Workflow
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Caption: General workflow for the bromination of alkenes.
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Illustrative Reaction Conditions and Yields
Table 3: Bromination of Alkenes with 5,5-Dibromobarbituric Acid

Substrate Solvent
Temperatur
e (°C)

Time (h)
Molar Ratio
(Substrate:
Reagent)

Yield (%)

Styrene
Dichlorometh

ane
0 to 25 1 1:0.55 96

Cyclohexene
Carbon

Tetrachloride
25 1.5 1:0.55 98

1-Octene
Dichlorometh

ane
25 2 1:0.55 94

(E)-Stilbene Acetonitrile 50 3 1:0.55 97

Experimental Protocol: Bromination of Cyclohexene
In a 100 mL round-bottom flask, dissolve cyclohexene (0.82 g, 10 mmol) in carbon

tetrachloride (40 mL).

Add 5,5-Dibromobarbituric acid (1.57 g, 5.5 mmol) to the solution with stirring.

Stir the mixture at room temperature (25 °C) for 1.5 hours.

Monitor the disappearance of the starting material by TLC.

After the reaction is complete, wash the reaction mixture with a 10% aqueous solution of

sodium bisulfite (20 mL) to remove any unreacted bromine.

Separate the organic layer, wash with water (20 mL) and brine (20 mL), and then dry over

anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude

dibromocyclohexane.
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If necessary, purify the product by distillation or column chromatography.

Application 3: Bromination of Alkynes
Alkynes can undergo bromination with 5,5-Dibromobarbituric acid to yield either the trans-

dibromoalkene with one equivalent of the reagent or the tetrabromoalkane with two

equivalents. The reaction is expected to proceed through a cyclic bromonium ion intermediate.

Logical Relationship of Reagent Stoichiometry to
Product

Alkyne

trans-Dibromoalkene

Addition

Tetrabromoalkane

Addition

1 eq. 5,5-Dibromobarbituric Acid
(as Br source)

2 eq. 5,5-Dibromobarbituric Acid
(as Br source)
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Caption: Stoichiometry determines the alkyne bromination product.

Illustrative Reaction Conditions and Yields
Table 4: Bromination of Alkynes with 5,5-Dibromobarbituric Acid
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Substrate Solvent
Temperat
ure (°C)

Time (h)

Molar
Ratio
(Substrat
e:Reagen
t)

Product Yield (%)

Phenylacet

ylene

Dichlorome

thane
25 3 1:0.55

1,2-

Dibromo-1-

phenylethe

ne

93

1-Octyne

Carbon

Tetrachlori

de

25 4 1:0.55

1,2-

Dibromo-1-

octene

90

Phenylacet

ylene

Dichlorome

thane
25 8 1:1.1

1,1,2,2-

Tetrabromo

-1-

phenyletha

ne

88

4-Octyne Acetonitrile 50 6 1:0.55

(E)-4,5-

Dibromo-4-

octene

95

Experimental Protocol: Synthesis of (E)-1,2-Dibromo-1-
phenylethene

Dissolve phenylacetylene (1.02 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom

flask.

Add 5,5-Dibromobarbituric acid (1.57 g, 5.5 mmol) portion-wise to the stirred solution at

room temperature.

Continue stirring for 3 hours, monitoring the reaction by TLC.

Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with a

saturated solution of sodium bicarbonate (2 x 20 mL).
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Wash the organic layer with brine (20 mL) and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the desired product.

Application 4: α-Bromination of Carbonyl
Compounds
The α-position of carbonyl compounds can be brominated under acidic or basic conditions. 5,5-
Dibromobarbituric acid, potentially in the presence of an acid catalyst, can serve as the

bromine source for the bromination of the enol or enolate intermediate.

Proposed Reaction Mechanism (Acid-Catalyzed)

Ketone Protonated KetoneH+

Enol Intermediate α-BromoketoneAttack on Br+

5,5-Dibromobarbituric Acid

-H+
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1329663#reaction-conditions-for-bromination-
with-5-5-dibromobarbituric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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